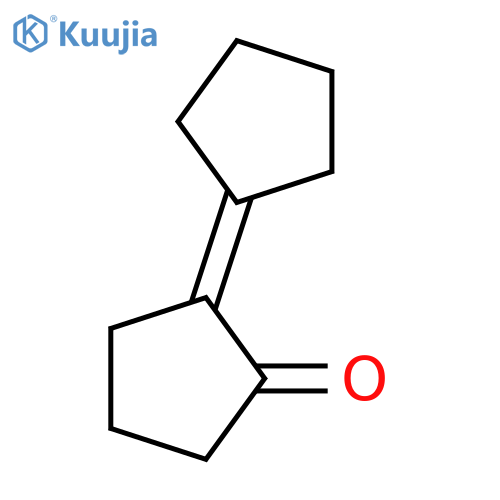

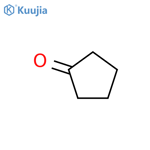

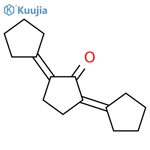

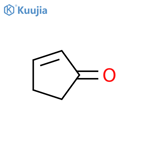

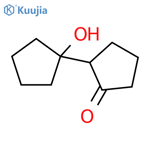

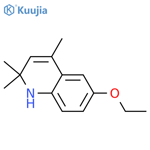

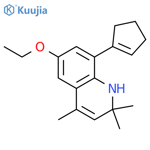

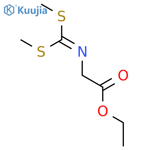

Condensation of ketones in the presence of titanium alkoxides

,

Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii),

2004,

40(6),

763-765